molecular formula C15H26ClN3O B1458887 2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)azepane hydrochloride CAS No. 1423026-03-2

2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)azepane hydrochloride

Cat. No.: B1458887
CAS No.: 1423026-03-2
M. Wt: 299.84 g/mol
InChI Key: BAACZHQYZYYOFF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)azepane hydrochloride involves multiple steps, starting with the preparation of the oxadiazole ring. The oxadiazole ring is typically synthesized through the cyclization of appropriate precursors under controlled conditions. The azepane ring is then introduced through a series of reactions involving nucleophilic substitution and cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)azepane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)azepane hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers use it to study its effects on biological systems, including its potential as a bioactive compound.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)azepane hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)azepane hydrochloride is unique due to its specific combination of the oxadiazole and azepane rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .

Properties

IUPAC Name

5-(azepan-2-yl)-3-cycloheptyl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O.ClH/c1-2-5-9-12(8-4-1)14-17-15(19-18-14)13-10-6-3-7-11-16-13;/h12-13,16H,1-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAACZHQYZYYOFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C2=NOC(=N2)C3CCCCCN3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)azepane hydrochloride
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2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)azepane hydrochloride
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